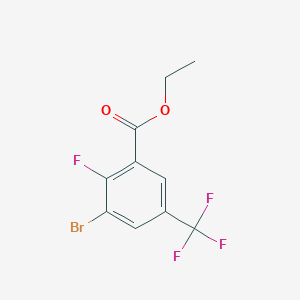

Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate

CAS No.: 2379321-26-1

Cat. No.: VC11679824

Molecular Formula: C10H7BrF4O2

Molecular Weight: 315.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2379321-26-1 |

|---|---|

| Molecular Formula | C10H7BrF4O2 |

| Molecular Weight | 315.06 g/mol |

| IUPAC Name | ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C10H7BrF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 |

| Standard InChI Key | XCVRYXVZYCSSPD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |

Introduction

Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a synthetic organic compound characterized by its complex aromatic structure, which includes a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzoate ester. This compound's unique combination of functional groups contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis

The synthesis of Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to achieve high yield and purity. Common methods may include halogenation reactions, followed by esterification to introduce the ethyl ester group.

Biological Activity and Potential Applications

Research into Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate suggests potential biological activities, particularly in the domains of antimicrobial and anticancer research. The trifluoromethyl group is known to enhance binding affinity to biological targets, which could improve its efficacy as a pharmaceutical intermediate.

| Compound Feature | Biological Impact |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and membrane permeability, potentially improving biological potency. |

| Bromine Atom | Contributes to reactivity and stability, influencing interactions with biological targets. |

| Fluorine Atom | Affects reactivity and stability, potentially modulating enzyme or receptor interactions. |

Comparison with Similar Compounds

Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can be compared with other compounds that share similar structural features but differ in specific functional groups or their positions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume